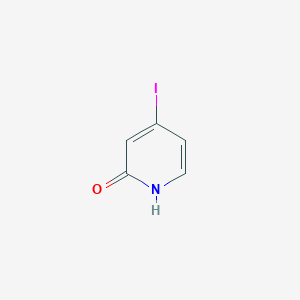

4-iodopyridin-2(1H)-one

Description

The exact mass of the compound 4-iodopyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-iodopyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-iodopyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHJRJNCZQENQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608939 | |

| Record name | 4-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858839-90-4 | |

| Record name | 4-Iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Iodopyridin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodopyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific compound, this document outlines a plausible synthetic route based on established chemical transformations and provides predicted characterization data to aid in its identification and purification.

Synthesis of 4-Iodopyridin-2(1H)-one

A feasible and direct approach to the synthesis of 4-iodopyridin-2(1H)-one is the electrophilic iodination of the readily available starting material, pyridin-2(1H)-one. The pyridinone ring system is susceptible to electrophilic substitution, and various iodinating agents can be employed for this transformation.

Proposed Synthetic Route:

The proposed synthesis involves the direct iodination of pyridin-2(1H)-one using an iodine source in the presence of a suitable activating agent or catalyst. One effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid.

Experimental Protocol: Iodination of Pyridin-2(1H)-one

This protocol is adapted from general procedures for the iodination of activated aromatic rings.

Materials:

-

Pyridin-2(1H)-one

-

Iodine (I₂) or N-Iodosuccinimide (NIS)

-

Acetic Acid or Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve pyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid or DMF.

-

Add the iodinating agent, such as molecular iodine (1.1 eq.) or N-iodosuccinimide (1.1 eq.), to the solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating may be applied.

-

Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane or ethyl acetate and washed with an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude 4-iodopyridin-2(1H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 4-Iodopyridin-2(1H)-one

The successful synthesis of 4-iodopyridin-2(1H)-one must be confirmed through a combination of spectroscopic and physical characterization techniques.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for 4-iodopyridin-2(1H)-one based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 11.5 - 12.5 | br s | - | N-H |

| ~ 7.5 - 7.7 | d | ~ 2.0 | H-3 |

| ~ 7.3 - 7.5 | dd | ~ 7.0, 2.0 | H-5 |

| ~ 6.2 - 6.4 | d | ~ 7.0 | H-6 |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 (C=O) |

| ~ 140 - 145 | C-6 |

| ~ 135 - 140 | C-5 |

| ~ 120 - 125 | C-3 |

| ~ 90 - 95 | C-4 (C-I) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2900 | Broad | N-H stretch |

| 1650 - 1680 | Strong | C=O stretch (amide I) |

| 1600 - 1580 | Medium | C=C stretch |

| 1200 - 1150 | Medium | C-N stretch |

| 600 - 500 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular ion) |

| 127 | [I]⁺ |

| 94 | [M-I]⁺ |

Table 5: Predicted Physical Properties

| Property | Value |

| Molecular Formula | C₅H₄INO |

| Molecular Weight | 221.00 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol. |

Conclusion

This technical guide provides a practical framework for the synthesis and characterization of 4-iodopyridin-2(1H)-one. The proposed synthetic protocol offers a straightforward method for obtaining the target compound, while the predicted characterization data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the fields of organic synthesis and drug discovery in their efforts to utilize this important chemical intermediate.

Spectroscopic Characterization of 4-iodopyridin-2(1H)-one: A Technical Overview

For Immediate Release

Molecular Structure and Expected Spectroscopic Behavior

4-iodopyridin-2(1H)-one is a heterocyclic compound with the molecular formula C₅H₄INO and a molecular weight of 221.00 g/mol . The structure consists of a pyridin-2-one ring system with an iodine atom at the 4-position. The presence of the carbonyl group, the carbon-carbon double bonds, the N-H group, and the carbon-iodine bond are expected to give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridinone ring and the proton on the nitrogen atom. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group and the iodine atom. The N-H proton signal is expected to be broad and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the ring. The carbonyl carbon will appear at a significantly downfield chemical shift. The carbon atom attached to the iodine will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-iodopyridin-2(1H)-one

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 6.0 - 7.5 | d, dd, d | Aromatic protons, specific shifts and coupling constants would require experimental data. |

| ¹H (N-H) | 10.0 - 13.0 | br s | Chemical shift is solvent and concentration dependent. |

| ¹³C (C=O) | 160 - 170 | s | Carbonyl carbon. |

| ¹³C (C-I) | 80 - 100 | s | Carbon bearing the iodine atom. |

| ¹³C | 100 - 150 | d | Other ring carbons. |

Note: The predicted values are based on general spectroscopic principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of 4-iodopyridin-2(1H)-one is expected to show characteristic absorption bands for the N-H, C=O, C=C, and C-N functional groups.

Table 2: Expected Infrared Absorption Bands for 4-iodopyridin-2(1H)-one

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3200 - 3400 | Medium, broad |

| C=O stretch (Amide) | 1650 - 1680 | Strong |

| C=C stretch | 1550 - 1650 | Medium to Strong |

| C-N stretch | 1250 - 1350 | Medium |

| C-I stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for 4-iodopyridin-2(1H)-one

| Ion | Expected m/z | Notes |

| [M]⁺ | 221 | Molecular ion peak. |

| [M+H]⁺ | 222 | Protonated molecular ion, commonly observed in ESI. |

| [M+Na]⁺ | 244 | Sodium adduct, commonly observed in ESI. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 4-iodopyridin-2(1H)-one.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is a common method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is often performed on a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a synthesized compound like 4-iodopyridin-2(1H)-one is depicted in the following diagram.

Crystal Structure Analysis of 4-Iodopyridin-2(1H)-one: Data Not Currently Available

A comprehensive search for the crystal structure of 4-iodopyridin-2(1H)-one has revealed that detailed crystallographic data for this specific compound is not publicly available in key databases, including the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD). Consequently, the generation of an in-depth technical guide with quantitative data, experimental protocols, and structural visualizations is not possible at this time.

While information exists for structurally related compounds such as 4-iodopyridine and various halogenated pyrazoles, these molecules differ from the target compound, 4-iodopyridin-2(1H)-one, in their atomic composition and arrangement. The presence of a carbonyl group and a protonated nitrogen atom in the pyridinone ring introduces significant structural and electronic differences compared to pyridine or pyrazole derivatives. These differences would manifest in unique unit cell parameters, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding patterns.

For a complete crystal structure analysis, the following experimental and computational steps would typically be undertaken:

Experimental Workflow:

The process would begin with the synthesis and purification of 4-iodopyridin-2(1H)-one, followed by the growth of high-quality single crystals suitable for X-ray diffraction.

Caption: A generalized experimental workflow for crystal structure determination.

Intermolecular Interactions:

A crystal structure analysis would elucidate the key intermolecular interactions that govern the packing of 4-iodopyridin-2(1H)-one molecules in the solid state. These interactions are crucial for understanding the compound's physical properties and for crystal engineering applications.

physical and chemical properties of 4-iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridin-2(1H)-one is a halogenated derivative of the pyridinone scaffold, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. While specific experimental data for 4-iodopyridin-2(1H)-one is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its known properties and offer insights into its synthesis, characterization, and potential applications based on the general characteristics of related pyridin-2(1H)-one analogs. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.

Introduction

Pyridin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a halogen atom, such as iodine, at the 4-position of the pyridinone ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds, thereby modulating its biological activity. This guide focuses on the available information for 4-iodopyridin-2(1H)-one and provides a framework for its experimental investigation.

Physicochemical Properties

Detailed experimental data on the physical and chemical properties of 4-iodopyridin-2(1H)-one are not extensively reported. However, based on its chemical structure and information from chemical suppliers, the following properties are known. Further experimental determination of properties such as melting point, boiling point, solubility, and pKa is essential for its application in research and development.

Table 1: Physicochemical Properties of 4-Iodopyridin-2(1H)-one

| Property | Value | Source |

| CAS Number | 858839-90-4 | --INVALID-LINK-- |

| Molecular Formula | C₅H₄INO | --INVALID-LINK-- |

| Molecular Weight | 221.00 g/mol | --INVALID-LINK-- |

| SMILES | O=C1C=C(I)C=CN1 | --INVALID-LINK-- |

| Purity | Typically available at ≥95% | --INVALID-LINK-- |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route could involve the direct iodination of 2-hydroxypyridine or the synthesis from an appropriately substituted precursor. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted pyridin-2(1H)-one.

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyridin-2(1H)-ones

The following is a generalized protocol based on the synthesis of other substituted pyridin-2(1H)-ones and may serve as a starting point for the synthesis of the title compound.

-

Reaction Setup: To a solution of the starting pyridinone derivative in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid), add the iodinating agent (e.g., N-iodosuccinimide or iodine with an oxidizing agent).

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate. The product is then typically extracted into an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure substituted pyridin-2(1H)-one.

Spectroscopic Characterization

The structural confirmation of synthesized 4-iodopyridin-2(1H)-one would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 4-Iodopyridin-2(1H)-one

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridinone ring. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Signals for the five carbon atoms of the pyridinone ring, including the carbonyl carbon and the carbon bearing the iodine atom. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₅H₄INO. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations of the pyridinone ring. |

Reactivity and Potential Applications

The chemical reactivity of 4-iodopyridin-2(1H)-one is expected to be influenced by the electron-withdrawing nature of the iodine atom and the carbonyl group, as well as the nucleophilicity of the ring nitrogen. The carbon-iodine bond provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position, enabling the generation of diverse chemical libraries for drug discovery.

The following diagram illustrates the potential for diversification of the 4-iodopyridin-2(1H)-one scaffold.

Biological Activity and Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for 4-iodopyridin-2(1H)-one, the broader class of pyridin-2(1H)-one derivatives has been associated with various therapeutic effects. For instance, certain substituted pyridinones have shown potent analgesic effects.[1] The introduction of an iodine atom could potentially enhance or modify these activities. Further research is required to explore the biological profile of 4-iodopyridin-2(1H)-one.

A general workflow for screening the biological activity of a novel compound like 4-iodopyridin-2(1H)-one is depicted below.

Conclusion

4-Iodopyridin-2(1H)-one represents an intriguing yet underexplored molecule with potential for applications in medicinal chemistry and materials science. While specific experimental data is currently scarce, this technical guide provides a foundational understanding of its basic properties and outlines general methodologies for its synthesis, characterization, and potential derivatization. Further experimental investigation is crucial to fully elucidate the physicochemical and biological properties of this compound and to unlock its potential for the development of novel therapeutics and functional materials. Researchers are encouraged to use the information and workflows presented herein as a starting point for their investigations into this promising chemical entity.

References

- 1. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 4-Iodopyridin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyridin-2(1H)-one scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. Among the various derivatives of this versatile heterocycle, 4-iodopyridin-2(1H)-one stands out as a highly strategic synthetic intermediate. The presence of the iodine atom at the 4-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity and the systematic exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of the synthesis, reactivity, and application of 4-iodopyridin-2(1H)-one in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

Synthesis of 4-Iodopyridin-2(1H)-one

The most plausible and widely applicable method for the synthesis of 4-iodopyridin-2(1H)-one involves a Sandmeyer-type reaction starting from a corresponding amino precursor, such as 4-aminopyridin-2(1H)-one. This transformation allows for the regioselective introduction of the iodine atom.

Experimental Protocol: Synthesis of 4-Iodopyridin-2(1H)-one via Sandmeyer Reaction

This protocol is adapted from established procedures for the diazotization and iodination of aromatic amines.[1][2][3][4]

Materials:

-

4-aminopyridin-2(1H)-one

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminopyridin-2(1H)-one (1.0 eq) in a solution of sulfuric acid in water.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the pre-formed diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-iodopyridin-2(1H)-one by column chromatography on silica gel or recrystallization to yield the final product.

-

Application in Cross-Coupling Reactions

The carbon-iodine bond in 4-iodopyridin-2(1H)-one is highly amenable to various palladium-catalyzed cross-coupling reactions, making it an invaluable building block for the synthesis of complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 4-iodopyridin-2(1H)-one and a variety of boronic acids or esters. This reaction is extensively used in the synthesis of biaryl and heteroaryl structures commonly found in kinase inhibitors.[5][6]

This protocol is based on established procedures for the Suzuki coupling of iodo-heterocycles.[5][6]

Materials:

-

4-Iodopyridin-2(1H)-one (1.0 eq)

-

Aryl- or heteroaryl-boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 4-iodopyridin-2(1H)-one, the boronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the 4-position of the pyridinone core. This is a crucial step in the synthesis of many kinase inhibitors that feature an amino-heteroaryl moiety.

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.

Materials:

-

4-Iodopyridin-2(1H)-one (1.0 eq)

-

Amine (1.2 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.4-2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add the solvent, followed by 4-iodopyridin-2(1H)-one and the amine.

-

Seal the tube and heat the mixture to 80-110 °C.

-

-

Reaction:

-

Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-iodopyridin-2(1H)-one and a terminal alkyne, leading to the synthesis of alkynyl-substituted pyridinones. These moieties can serve as important pharmacophores or as handles for further synthetic transformations.[7][8]

This protocol is based on standard Sonogashira coupling conditions.[7][8]

Materials:

-

4-Iodopyridin-2(1H)-one (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous, degassed solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add 4-iodopyridin-2(1H)-one, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill with an inert gas.

-

Add the solvent, the base, and finally the terminal alkyne.

-

-

Reaction:

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

-

Application in the Synthesis of Kinase Inhibitors

The 4-substituted pyridin-2(1H)-one scaffold is a key component of numerous kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) like c-Met and AXL, which are implicated in cancer progression and metastasis.[9][10][11][12]

c-Met and AXL Kinase Inhibitors

Overexpression and aberrant signaling of c-Met and AXL are associated with poor prognosis in various cancers.[9][10][11][12] The pyridin-2(1H)-one core can act as a hinge-binding motif, a critical interaction for kinase inhibition. The C4 position, functionalized using 4-iodopyridin-2(1H)-one, is often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the introduction of various substituents to enhance potency and selectivity.

Table 1: Representative Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrido[2,3-d]pyrimidin-7-one | Abl Kinase | 2.0 | [13] |

| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | AXL Kinase | 4.0 | [14] |

| Pyrazolopyridine | c-Met | 4.27 | [15] |

| Pyrazolopyrimidine | c-Met | 5.38 | [15] |

| Imidazopyridine | c-Met | (cellular IC₅₀) | [16] |

Signaling Pathways

The inhibition of c-Met and AXL by compounds derived from 4-iodopyridin-2(1H)-one can modulate several downstream signaling pathways crucial for cancer cell survival, proliferation, and invasion. These include the RAS/MAPK, PI3K/AKT, and STAT pathways.

Caption: c-Met/AXL Signaling and Inhibition.

Experimental and Synthetic Workflows

The synthesis of a potential kinase inhibitor using 4-iodopyridin-2(1H)-one as a starting material typically involves a multi-step sequence, leveraging the cross-coupling reactions described above.

Caption: Synthetic workflow for a kinase inhibitor.

Conclusion

4-Iodopyridin-2(1H)-one is a cornerstone intermediate in medicinal chemistry, offering a versatile platform for the synthesis of complex and biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors targeting key oncogenic pathways. The robust and well-established cross-coupling methodologies applicable to this intermediate provide medicinal chemists with a powerful toolkit for lead discovery and optimization. As the demand for novel and selective targeted therapies continues to grow, the strategic importance of 4-iodopyridin-2(1H)-one in drug discovery is set to expand further.

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. scholars.mssm.edu [scholars.mssm.edu]

- 14. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the C-I Bond: A Technical Guide to the Reactivity of 4-Iodopyridin-2(1H)-one

Abstract

The 4-iodopyridin-2(1H)-one scaffold is a pivotal building block in medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. The reactivity of this heterocycle is dominated by the carbon-iodine (C-I) bond at the 4-position, which serves as a highly effective handle for a multitude of transition-metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the C-I bond's reactivity in 4-iodopyridin-2(1H)-one, presenting detailed experimental protocols, quantitative data from key transformations, and visual workflows to aid researchers, scientists, and drug development professionals in leveraging this versatile intermediate. We focus on prevalent and synthetically valuable reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-couplings, providing a comprehensive resource for the strategic functionalization of the pyridinone core.

Introduction: The Strategic Importance of 4-Iodopyridin-2(1H)-one

Pyridin-2(1H)-one derivatives are privileged structures found in numerous biologically active compounds and approved pharmaceuticals.[1] Their ability to act as hydrogen bond donors and acceptors makes them ideal for interacting with biological targets. The introduction of substituents at the 4-position is crucial for modulating pharmacological activity, selectivity, and physicochemical properties.

The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it more susceptible to oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)).[2] This differential reactivity allows for highly regioselective functionalization, even in the presence of other halogen substituents.[2][3] This guide details the practical application of this reactivity principle across several classes of powerful C-C and C-N bond-forming reactions.

Caption: Reactivity overview of 4-Iodopyridin-2(1H)-one.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound. The high reactivity of the C-I bond in 4-iodopyridin-2(1H)-one makes it an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents under relatively mild conditions.[4]

Data Presentation: Suzuki-Miyaura Reaction Conditions & Yields

The following table summarizes representative conditions for the Suzuki-Miyaura coupling. Data is adapted from reactions on structurally similar 4-iodopyridine and 4-iodopyrazole scaffolds, providing a strong predictive basis.[2][4]

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6-12 | ~85-95 |

| 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 4-8 | ~90 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-16 | ~75-85 |

| Thiophen-2-ylboronic acid | XPhos Pd G2 (2) | - | Cs₂CO₃ (2.0) | DME/H₂O | 90 | 4 | ~88 |

| Indole-4-boronic acid ester | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | Dioxane | 100 | 16 | ~80-90 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of 4-iodopyridin-2(1H)-one with an arylboronic acid.

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-iodopyridin-2(1H)-one (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is an indispensable tool for synthesizing aryl amines. The high reactivity of the C-I bond enables the coupling of 4-iodopyridin-2(1H)-one with a wide variety of primary and secondary amines, which are key functional groups in many pharmaceuticals.[3]

Data Presentation: Buchwald-Hartwig Amination Conditions & Yields

The following table summarizes representative conditions for the Buchwald-Hartwig amination, based on protocols for similar iodo-heterocycles.[3][6] The choice of ligand is critical and substrate-dependent.

| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (2.0) | Toluene | 80-100 | 12-18 | ~80-90 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | ~75-85 |

| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.0) | THF | 65 | 12 | ~85 |

| n-Butylamine | Pd(dba)₂ (5) | tBuDavePhos (10) | KOtBu (2.0) | Xylene | 120 | 6-10 | ~70-80 |

| Indazole | CuI (10) | (±)-trans-1,2-Diaminocyclohexane (20) | K₂CO₃ (2.5) | Dioxane | 110 | 24 | ~60-75 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-4 mol%) and the base (e.g., NaOtBu, 2.0 equiv).

-

Add Reagents: Add 4-iodopyridin-2(1H)-one (1.0 equiv) and a magnetic stir bar.

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.

-

Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[7]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with a saturated aqueous solution of ammonium chloride.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Caption: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes.[8] This reaction is highly valuable for creating C(sp²)-C(sp) bonds, introducing linear alkyne functionalities that are important in materials science and as precursors for further transformations.

Data Presentation: Sonogashira Reaction Conditions & Yields

The table below provides typical conditions for Sonogashira coupling, extrapolated from data on similar aryl iodides.

| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25-50 | 3-6 | ~85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 | 2-4 | ~90 |

| 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | H₂O | 100 | 8 | ~80 |

| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | THF/MeCN | 60 | 5 | ~92 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a dry Schlenk flask, dissolve 4-iodopyridin-2(1H)-one (1.0 equiv) in an appropriate solvent (e.g., THF or DMF).

-

Add Reagents: Add the terminal alkyne (1.2-1.5 equiv), the copper(I) co-catalyst (e.g., CuI, 0.02-0.05 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv).

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Base Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the desired alkynylated product.

Heck Reaction: Vinylation of the Pyridinone Core

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[9][10] This reaction allows for the introduction of vinyl groups at the 4-position of the pyridinone ring, which can serve as versatile handles for subsequent chemical modifications.

Data Presentation: Heck Reaction Conditions & Yields

The following table outlines representative conditions for the Heck reaction.

| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 80-100 | 12-24 | ~70-85 |

| Styrene | Pd(OAc)₂ (2) | - | NaOAc (2.0) | DMF | 100-120 | 16 | ~65-80 |

| Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.0) | DMA | 120 | 10 | ~70 |

| Ethyl acrylate | Pd EnCat® 40 (0.8) | - | NaOAc (2.5) | Ethanol (MW) | 140 | 0.5 | ~75 |

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: Combine 4-iodopyridin-2(1H)-one (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the base (e.g., Et₃N, 2.0 equiv), and an optional ligand (e.g., P(o-tol)₃, 0.04 equiv) in a sealable reaction vessel.

-

Add Reagents: Add a suitable solvent (e.g., DMF or acetonitrile) followed by the alkene (1.5 equiv).

-

Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100 °C) with stirring for the specified time. For microwave-assisted reactions, heat to the target temperature for a shorter duration (e.g., 30 minutes).[11]

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.[12]

Conclusion

The C-I bond of 4-iodopyridin-2(1H)-one is a highly reactive and synthetically versatile functional group. Its propensity to undergo rapid oxidative addition to palladium(0) catalysts makes it an ideal substrate for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The protocols and data presented in this guide demonstrate the broad utility of this building block for accessing diverse 4-substituted pyridin-2(1H)-ones. This strategic functionalization is of paramount importance in the fields of drug discovery and materials science, enabling the systematic exploration of chemical space and the development of novel molecules with tailored properties. The reliable and predictable reactivity of the C-I bond solidifies the position of 4-iodopyridin-2(1H)-one as a cornerstone intermediate in modern organic synthesis.

References

- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 12. odinity.com [odinity.com]

An In-depth Technical Guide on the Tautomerism of 4-Iodopyridin-2(1H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-iodopyridin-2(1H)-one and its derivatives. While direct experimental data on the tautomerism of this specific compound is limited in publicly accessible literature, this guide extrapolates from the well-studied tautomerism of 2-pyridone and its other substituted analogues to offer a robust framework for research and development. It covers the synthesis, factors influencing the tautomeric equilibrium, and detailed experimental and computational methodologies for its investigation.

Introduction to Tautomerism in 2-Pyridones

Substituted 2-pyridones, including 4-iodopyridin-2(1H)-one, can exist in a dynamic equilibrium between two tautomeric forms: the lactam (or pyridone) form and the lactim (or hydroxypyridine) form. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms. The position of this equilibrium is crucial as it significantly impacts the molecule's physicochemical properties, such as polarity, hydrogen bonding capability, and aromaticity, which in turn dictate its biological activity and suitability as a drug candidate.

The two primary tautomers are:

-

4-Iodopyridin-2(1H)-one (Lactam form)

-

4-Iodo-2-hydroxypyridine (Lactim form)

The equilibrium between these two forms is influenced by various factors, including the electronic nature of substituents, the solvent, temperature, and the physical state (solid, liquid, or gas).

Synthesis of 4-Iodopyridin-2(1H)-one

A general method for the synthesis of 4-iodo-2-pyridone involves the hydrolysis of a corresponding 2-halo-4-iodopyridine. A typical synthetic route is as follows:

-

Starting Material: 2-Chloro-4-iodopyridine.

-

Reaction: The 2-chloro-4-iodopyridine is heated with sodium acetate in a 1.0 M acetic acid solution in a sealed tube at 150°C for an extended period (e.g., 72 hours).[1][2]

-

Workup: After cooling, the reaction mixture is concentrated. The residue is then partitioned between an organic solvent (like ethyl acetate) and water.[1][2]

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by silica gel column chromatography to yield 4-iodo-2-pyridinone.[1][2]

The Tautomeric Equilibrium

For the parent 2-pyridone/2-hydroxypyridine system, the pyridone (lactam) form is generally favored, particularly in polar solvents and in the solid state. In the gas phase, the 2-hydroxypyridine (lactim) form can be of comparable or even slightly greater stability.[3]

Influence of the Iodine Substituent

The iodine atom at the 4-position is expected to influence the tautomeric equilibrium through its electronic effects. Iodine is an electron-withdrawing group via induction but can also be a weak π-donor through resonance. The overall effect on the tautomeric equilibrium of 4-iodopyridin-2(1H)-one has not been extensively quantified in the literature. However, by analogy with other halogen-substituted pyridones, the electron-withdrawing inductive effect of iodine is likely to play a significant role. This effect could potentially influence the acidity of the N-H proton in the pyridone form and the O-H proton in the hydroxypyridine form, thereby shifting the equilibrium.

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar tautomer. The 2-pyridone form, with its amide-like character, is generally more polar than the 2-hydroxypyridine form. Therefore, in polar solvents such as water and DMSO, the 4-iodopyridin-2(1H)-one (lactam) form is expected to be the major species. In non-polar solvents, the proportion of the 4-iodo-2-hydroxypyridine (lactim) form is likely to increase.

Data Presentation

Due to the lack of specific experimental data for 4-iodopyridin-2(1H)-one, the following tables summarize data for the parent 2-hydroxypyridine/2-pyridone system to provide a baseline for expected behavior.

| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [2-Pyridone]/[2-Hydroxypyridine]) | Predominant Form |

| Gas Phase | 1 | ~0.3 - 1.0 | 2-Hydroxypyridine / Comparable |

| Cyclohexane | 2.0 | ~1 | Comparable |

| Chloroform | 4.8 | ~3 | 2-Pyridone |

| Acetonitrile | 37.5 | ~50 | 2-Pyridone |

| Water | 80.1 | >100 | 2-Pyridone |

| Tautomer | Method | Solvent | ΔG (kcal/mol) |

| 2-Pyridone | ab initio | Gas Phase | 0 (Reference) |

| 2-Hydroxypyridine | ab initio | Gas Phase | -0.3 |

Experimental Protocols for Tautomerism Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and determining their relative concentrations.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Prepare solutions of 4-iodopyridin-2(1H)-one in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra for each solution.

-

Analysis:

-

4-Iodopyridin-2(1H)-one (Lactam): Look for a signal corresponding to the N-H proton, which is typically broad and may exchange with residual water in the solvent. The chemical shifts of the ring protons will be indicative of the pyridone structure.

-

4-Iodo-2-hydroxypyridine (Lactim): Look for a signal corresponding to the O-H proton. The aromatic proton signals will have different chemical shifts and coupling constants compared to the lactam form.

-

-

Quantification: Integrate the signals corresponding to unique protons of each tautomer to determine their molar ratio. The equilibrium constant (KT) can be calculated from this ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire ¹³C NMR spectra for the same solutions.

-

Analysis:

-

4-Iodopyridin-2(1H)-one (Lactam): A key indicator is the chemical shift of the carbonyl carbon (C2), which is expected to be in the range of 160-170 ppm.

-

4-Iodo-2-hydroxypyridine (Lactim): The C2 carbon, now bonded to a hydroxyl group, will appear at a different, typically more upfield, chemical shift.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as the two forms will have different absorption maxima due to their distinct electronic structures.

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of 4-iodopyridin-2(1H)-one in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analysis:

-

The lactam and lactim forms will exhibit characteristic absorption bands. By comparing the spectra in different solvents, the shift in equilibrium can be observed.

-

For quantitative analysis, the spectra of "fixed" derivatives (N-methylated for the lactam and O-methylated for the lactim) can be used as references for the pure tautomeric forms.

-

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.

Typical Computational Workflow:

-

Structure Optimization: Build the 3D structures of both the 4-iodopyridin-2(1H)-one and 4-iodo-2-hydroxypyridine tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Include zero-point vibrational energy (ZPVE) corrections.

-

Solvent Effects: To model the influence of different solvents, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Transition State Search: Locate the transition state for the proton transfer between the two tautomers to calculate the activation energy barrier for their interconversion.

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Mandatory Visualizations

Caption: Tautomeric equilibrium of 4-iodopyridin-2(1H)-one.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The tautomerism of 4-iodopyridin-2(1H)-one is a critical aspect of its chemical identity, with significant implications for its application in drug development and materials science. While direct experimental data for this specific molecule is sparse, a comprehensive understanding can be achieved by applying the well-established principles of 2-pyridone tautomerism and employing the experimental and computational methodologies outlined in this guide. The lactam form, 4-iodopyridin-2(1H)-one, is expected to predominate, especially in polar environments. However, a thorough investigation using the described protocols is essential to precisely quantify the tautomeric equilibrium and fully characterize this compound and its derivatives for any specific application.

References

An In-depth Technical Guide on the Solubility of 4-iodopyridin-2(1H)-one in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-iodopyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document outlines the predicted solubility based on its structural characteristics and general principles of organic chemistry. Furthermore, it presents a detailed experimental protocol for the accurate determination of its solubility in various common organic solvents. This guide is intended to be a valuable resource for researchers, enabling them to effectively handle and utilize 4-iodopyridin-2(1H)-one in their laboratory work.

Introduction

4-iodopyridin-2(1H)-one is a substituted pyridinone that holds potential as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The strategic placement of the iodo-group offers a reactive site for cross-coupling reactions, while the pyridinone core is a common scaffold in bioactive molecules. A thorough understanding of the solubility of this compound is crucial for its application in synthesis, purification, formulation, and biological screening. This guide addresses the current knowledge gap regarding its solubility and provides a practical framework for its experimental determination.

Predicted Solubility Profile

Quantitative solubility data for 4-iodopyridin-2(1H)-one is not extensively reported in the scientific literature. However, an estimation of its solubility in common organic solvents can be made by analyzing its molecular structure. The molecule possesses a polar pyridinone ring, capable of hydrogen bonding, and a non-polar iodo-substituent. This dual character suggests that its solubility will be influenced by the polarity of the solvent.

The general principle of "like dissolves like" is a useful guide for predicting solubility.[1] Polar solvents are expected to dissolve polar solutes, and non-polar solvents are expected to dissolve non-polar solutes.[1] 4-iodopyridin-2(1H)-one, having both polar and non-polar features, is anticipated to exhibit a range of solubilities across different solvent classes.

Table 1: Predicted Qualitative Solubility of 4-iodopyridin-2(1H)-one in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The pyridinone core can form hydrogen bonds with protic solvents. However, the bulky, non-polar iodine atom may limit high solubility, especially in water.[2] |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Highly Soluble | These solvents can effectively solvate the polar pyridinone ring through dipole-dipole interactions without the steric hindrance of hydrogen bonding to the iodine.[3] |

| Moderately Polar Solvents | Acetone, Ethyl Acetate | Moderately Soluble | These solvents offer a balance of polarity that can interact favorably with both the polar and non-polar parts of the molecule. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of the iodine atom should enhance solubility in halogenated solvents due to favorable dipole and van der Waals interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | While the aromatic ring of the solvent can interact with the pyridine ring, the overall polarity of the pyridinone may limit solubility in these non-polar solvents.[4] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The high polarity of the pyridinone moiety is unlikely to be overcome by the weak van der Waals forces offered by these non-polar solvents.[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the equilibrium solubility of 4-iodopyridin-2(1H)-one. This protocol can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

-

4-iodopyridin-2(1H)-one (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-iodopyridin-2(1H)-one to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Quantify the concentration of 4-iodopyridin-2(1H)-one in the diluted samples using a pre-established calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of 4-iodopyridin-2(1H)-one in the original solvent using the following formula:

S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

3.3. Analytical Method Development

-

HPLC Method: Develop a reverse-phase HPLC method using a suitable C18 column. The mobile phase could consist of a mixture of acetonitrile or methanol and water (with or without a modifier like formic acid or trifluoroacetic acid). The detection wavelength should be set at the λmax of 4-iodopyridin-2(1H)-one.

-

UV-Vis Spectroscopy: If a suitable chromophore exists, a UV-Vis spectrophotometric method can be used. A calibration curve of absorbance versus concentration should be prepared in the respective solvent.

Visual Representations

4.1. Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of 4-iodopyridin-2(1H)-one.

Caption: Workflow for the experimental determination of solubility.

4.2. Factors Influencing Solubility

The solubility of 4-iodopyridin-2(1H)-one is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Key factors influencing the solubility of the target compound.

Conclusion

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-Iodopyridin-2(1H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a halogen atom, such as iodine, at the 4-position can significantly modulate the physicochemical and pharmacological properties of these molecules, offering a promising avenue for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential biological activities of novel 4-iodopyridin-2(1H)-one derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is synthesized from studies on closely related pyridin-2(1H)-one analogs, providing a foundational understanding for future research and development in this specific chemical space.

Anticancer Activity

Derivatives of the pyridin-2(1H)-one scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of an iodine atom at the 4-position is hypothesized to enhance these activities through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activities of representative pyridin-2(1H)-one and related heterocyclic derivatives against various cancer cell lines, providing a benchmark for the anticipated potency of novel 4-iodo analogs.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 2-Thioxoimadazolidin-4-one | HepG2 (Liver) | 0.017 | Staurosporine (5.07 µM) |

| 2-Thioxoimadazolidin-4-one | HepG2 (Liver) | 0.18 | 5-Fluorouracil (5.18 µM) |

| Imidazo[1,2-a]pyridine | MOLM-13 (Leukemia) | Good Bioactivity | - |

| Imidazo[1,2-a]pyridine | MV4-11 (Leukemia) | Good Bioactivity | - |

| Thieno[2,3-b]pyridine | MDA-MB-435 (Melanoma) | 0.030 | - |

| 1,2-Dihydropyridine | HT-29 (Colon) | 0.70 | - |

| 1,2-Dihydropyridine | MDA-MB-231 (Breast) | 4.6 | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic activity of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate human cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-iodopyridin-2(1H)-one derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Pyridin-2(1H)-one derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi. The presence of the iodo-substituent may enhance the antimicrobial properties of these compounds.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of various heterocyclic compounds, indicating the potential antimicrobial efficacy of novel 4-iodopyridin-2(1H)-one derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound |

| Spiropyrrolidines | Bacillus subtilis | 32 | Amoxicillin (64 µg/mL) |

| Spiropyrrolidines | Staphylococcus epidermidis | 32 | Ampicillin (78 µg/mL) |

| 4-Hydroxy-2-pyridone Alkaloid | Staphylococcus aureus | 1.56 - 12.5 | - |

| 4-Hydroxy-2-pyridone Alkaloid | Methicillin-resistant S. aureus (MRSA) | 12.5 - 25.0 | - |

| 4-Hydroxy-2-pyridone Alkaloid | Bacillus subtilis | 1.56 | - |

| Spiroquinoline-indoline-dione | Enterococcus faecalis | 375 | - |

| Spiroquinoline-indoline-dione | Staphylococcus aureus | 750 | - |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Procedure:

-

Compound Preparation: Prepare a stock solution of the 4-iodopyridin-2(1H)-one derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is recorded as the MIC.

Enzyme Inhibition: Targeting Kinases

A significant mechanism through which pyridin-2(1H)-one derivatives exert their anticancer effects is through the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The 4-iodo substitution can potentially enhance the binding affinity and selectivity of these compounds for specific kinase targets.

Potential Signaling Pathway: JAK-STAT Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. 4-Iodopyridin-2(1H)-one derivatives may act as inhibitors of JAKs, thereby blocking the downstream signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay

In vitro kinase assays are essential for determining the specific inhibitory activity of compounds against their target kinases.

Principle: These assays measure the ability of a compound to inhibit the transfer of a phosphate group from ATP to a substrate by a specific kinase. The activity can be monitored using various detection methods, such as radioactivity, fluorescence, or luminescence.

Procedure (General Kinase Assay):

-

Reagents: Prepare a reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP.

-

Compound Addition: Add serial dilutions of the 4-iodopyridin-2(1H)-one derivative to the reaction mixture.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

Novel 4-iodopyridin-2(1H)-one derivatives represent a promising class of compounds with the potential for significant biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The data and protocols presented in this guide, drawn from closely related heterocyclic systems, provide a solid foundation for the design, synthesis, and evaluation of these novel molecules. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action of 4-iodopyridin-2(1H)-one derivatives, which may lead to the development of new and effective therapeutic agents.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Iodopyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The functionalization of this core structure is crucial for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1] This application note provides detailed protocols for the Suzuki coupling of 4-iodopyridin-2(1H)-one with various boronic acids, a key transformation for accessing a diverse range of 4-aryl-pyridin-2(1H)-one derivatives. These products are valuable intermediates in drug discovery and development.

The reactivity of the carbon-halogen bond in Suzuki couplings generally follows the trend I > Br > Cl.[2] Consequently, 4-iodopyridin-2(1H)-one is an excellent substrate for these reactions, often requiring milder conditions and lower catalyst loadings compared to its bromo or chloro analogs.

Data Presentation

The following table summarizes representative examples of Suzuki coupling reactions between 4-iodopyridin-2(1H)-one and various arylboronic acids, highlighting the reaction conditions and corresponding yields. This data provides a baseline for reaction optimization and substrate scope exploration.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~85 (analogous) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | ~90 (analogous) |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | DME | 80 | 16 | ~88 (analogous) |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 100 | 10 | ~82 (analogous) |

| 5 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~75 (analogous) |

Note: The yields presented are based on analogous reactions with structurally similar iodo-heterocycles and serve as a predictive guide. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating

This protocol describes a general procedure for the Suzuki coupling of 4-iodopyridin-2(1H)-one with an arylboronic acid using conventional heating.

Materials:

-

4-Iodopyridin-2(1H)-one

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-